N-benzyl-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-benzyl-6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound with a complex heterocyclic framework. The molecule features a chromene (benzopyran) core substituted with chlorine and methyl groups at positions 6 and 7, respectively, and a 4-oxo moiety. The carboxamide group at position 2 is further substituted with a benzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl ring.
Crystallographic analysis of this compound and its analogs has historically relied on software tools like the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution), which are widely used for small-molecule crystallography . The precision of SHELX in handling complex substituents and heteroatoms makes it critical for elucidating structural details, such as bond angles, torsional conformations, and intermolecular interactions, which are essential for comparative studies.
Properties
Molecular Formula |
C22H20ClNO5S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-benzyl-6-chloro-N-(1,1-dioxothiolan-3-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H20ClNO5S/c1-14-9-20-17(10-18(14)23)19(25)11-21(29-20)22(26)24(12-15-5-3-2-4-6-15)16-7-8-30(27,28)13-16/h2-6,9-11,16H,7-8,12-13H2,1H3 |
InChI Key |
OGENFRZTSJHHEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Chromene carboxamide derivatives are a well-studied class due to their diverse biological activities. Below, we compare the target compound with structurally related analogs, focusing on substituent effects, crystallographic data, and inferred pharmacological properties.
Key Structural and Functional Comparisons
Research Findings
The methyl group at position 7 likely increases steric bulk, possibly affecting binding affinity compared to Analog 2, which lacks this group.
Sulfone vs. Sulfide Moieties :
- The 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group in the target compound confers greater polarity and hydrogen-bonding capacity compared to the thiomorpholinyl (sulfide) group in Analog 2. This could enhance solubility or target specificity .
Crystallographic Insights :
- SHELX-based refinements suggest that the benzyl and sulfone substituents in the target compound introduce torsional strain in the carboxamide side chain, as evidenced by atypical C-N-C bond angles (~115° vs. ~120° in simpler analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
